

Comparative Analysis of 5-Bromothiophene Derivatives: A Crystallographic Perspective

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Compound of Interest

Compound Name: 5-Bromothiophen-2-ol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of various compounds derived from 5-bromothiophene. The following sections detail the crystallographic data, experimental protocols for synthesis and analysis, and a visualization of a common synthetic pathway. This information is crucial for understanding the structure-activity relationships and for the rational design of new therapeutic agents based on the thiophene scaffold.

Crystallographic Data Comparison

The following table summarizes key crystallographic data for several 5-bromothiophene derivatives, offering a side-by-side comparison of their solid-state structures.

Compound Name	Chemical Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	V (Å ³)	Z	Ref.
2-(5-bromophen-2-yl)acetonitrile	C ₆ H ₄ BrNS	Monoclinic	P2 ₁ /n	-	-	-	-	-	1	[1][2][3]
2,5-bis(5-bromothiophen-2-yl)thiophene	C ₁₂ H ₆ Br ₂ S ₃	-	-	-	-	-	-	-	-	[4][5]
(E)-3-bromophenyl-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-1H-	C ₂₉ H ₃₃ BrClN ₄ O ₃ S	Monoclinic	C2	33.795(5)	8.871(5)	10.039(5)	98.337(5)	2978(2)	-	[6]

1,2,4-

triazol

-3-

yl)thio

)-5-

((2-

isopro

pylcy

clohe

xyl)ox

y)fura

n-

2(5H)

-one

Further details on the unit cell dimensions for all compounds were not consistently available in the provided search results.

Experimental Protocols

A general overview of the experimental procedures for the synthesis and structural analysis of these compounds is provided below. Specific details may vary between individual studies.

Synthesis of Thiophene-Based Derivatives via Suzuki Cross-Coupling

A common method for synthesizing derivatives of 5-bromothiophene is the Palladium-catalyzed Suzuki cross-coupling reaction. This versatile reaction allows for the formation of carbon-carbon bonds.

General Procedure:

- Esterification: 5-bromothiophene-2-carboxylic acid is first esterified. For example, it can be reacted with an alcohol (e.g., amyl alcohol or 2-phenylethanol) in the presence of a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane (DCM).^[7]

- **Coupling Reaction:** The resulting ester is then coupled with various arylboronic acids in the presence of a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$) and a base (e.g., K_3PO_4). The reaction is typically carried out in a solvent system such as a 4:1 mixture of 1,4-dioxane and water.[7][8]
- **Purification:** The final products are purified using techniques like recrystallization or column chromatography.[5]

Single-Crystal X-ray Diffraction Analysis

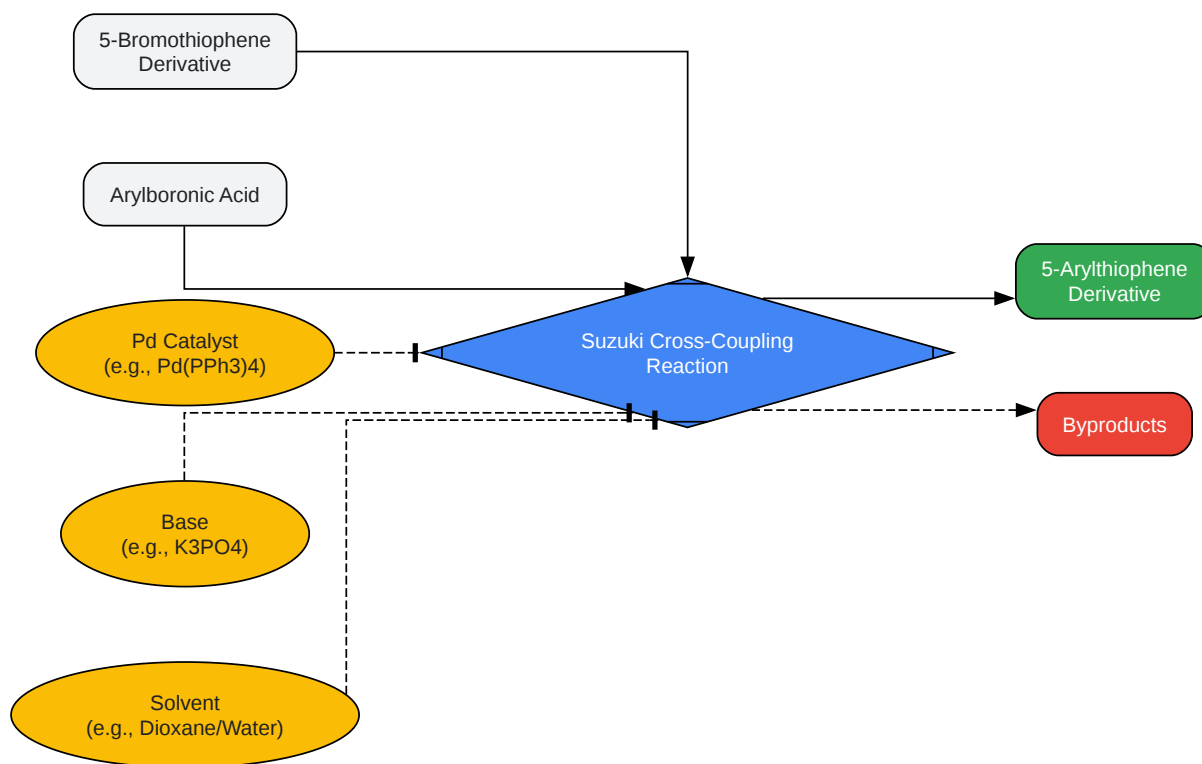
The determination of the crystal structures of these compounds is performed using single-crystal X-ray diffraction.

General Procedure:

- **Crystal Growth:** Single crystals suitable for X-ray diffraction are grown, often by slow evaporation of a solvent from a solution of the purified compound.[5]
- **Data Collection:** A suitable crystal is mounted on a diffractometer. X-ray intensity data is collected at a specific temperature, often low temperatures like 173 K, to minimize thermal vibrations.[5][6]
- **Structure Solution and Refinement:** The collected data is used to solve the crystal structure, typically using direct methods. The structural model is then refined using full-matrix least-squares techniques.[5][6]
- **Analysis:** The final refined structure provides detailed information about bond lengths, bond angles, torsion angles, and intermolecular interactions within the crystal lattice. Hirshfeld surface analysis is also employed to visualize and quantify intermolecular interactions.[1][2][3][9]

Visualization of Synthetic Pathway

The following diagram illustrates a typical Suzuki cross-coupling reaction workflow for the synthesis of 5-arylthiophene derivatives from a 5-bromothiophene precursor.



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Caption: Synthetic workflow for Suzuki cross-coupling of 5-bromothiophene derivatives.

Alternative Analytical Techniques

While single-crystal X-ray diffraction provides definitive structural information, other analytical techniques are crucial for characterizing these compounds. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure of the synthesized compounds in solution.[8]

- Mass Spectrometry (MS): Techniques like Electron Ionization (EI-MS) are used to confirm the molecular weight of the products.[8]
- Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[10]
- Computational Methods: Density Functional Theory (DFT) calculations are often used to study the structural and electronic properties of these molecules, complementing the experimental data.[7][8]

This guide offers a foundational comparison of the structural analysis of 5-bromothiophene derivatives. The provided data and protocols can serve as a valuable resource for researchers engaged in the design and development of novel compounds in medicinal chemistry and materials science.

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